

An In-Depth Technical Guide to Bromo-PEG1-C2-azide

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Compound of Interest

Compound Name: Bromo-PEG1-C2-azide

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For Researchers, Scientists, and Drug Development Professionals

Bromo-PEG1-C2-azide is a heterobifunctional, polyethylene glycol (PEG)-based linker molecule widely utilized in the fields of bioconjugation and medicinal chemistry. Its unique architecture, featuring a terminal bromide and an azide group, makes it a valuable tool for the synthesis of complex biomolecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental methodologies.

Core Chemical and Physical Properties

The fundamental characteristics of **Bromo-PEG1-C2-azide** are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Citation(s)
Chemical Formula	C ₄ H ₈ BrN ₃ O	[1][2][3][4]
Molecular Weight	194.03 g/mol	[1]
CAS Number	1144106-65-9	
Appearance	Liquid	
Color	Colorless to light yellow	
Purity	≥98%	
Solubility	Soluble in DMSO, DCM, DMF	
Storage (Pure Form)	-20°C for up to 3 years	
Storage (In Solvent)	-80°C for up to 6 months; -20°C for up to 1 month	
Shipping Condition	Shipped at ambient temperature or with blue ice	

Chemical Structure and Reactivity

Bromo-PEG1-C2-azide is a bifunctional linker possessing two distinct reactive ends separated by a short PEG spacer.

- **Bromo Group (-Br):** The terminal bromide serves as an effective leaving group, making it susceptible to nucleophilic substitution reactions. This functionality is often exploited for coupling the linker to molecules containing nucleophiles like amines, thiols, or hydroxyl groups.
- **Azide Group (-N₃):** The azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and mild reaction conditions.
- **PEG Spacer (-PEG1-C2-):** The single polyethylene glycol unit enhances the solubility and can influence the pharmacokinetic properties of the final conjugate.

This dual reactivity allows for the sequential and controlled conjugation of two different molecules.

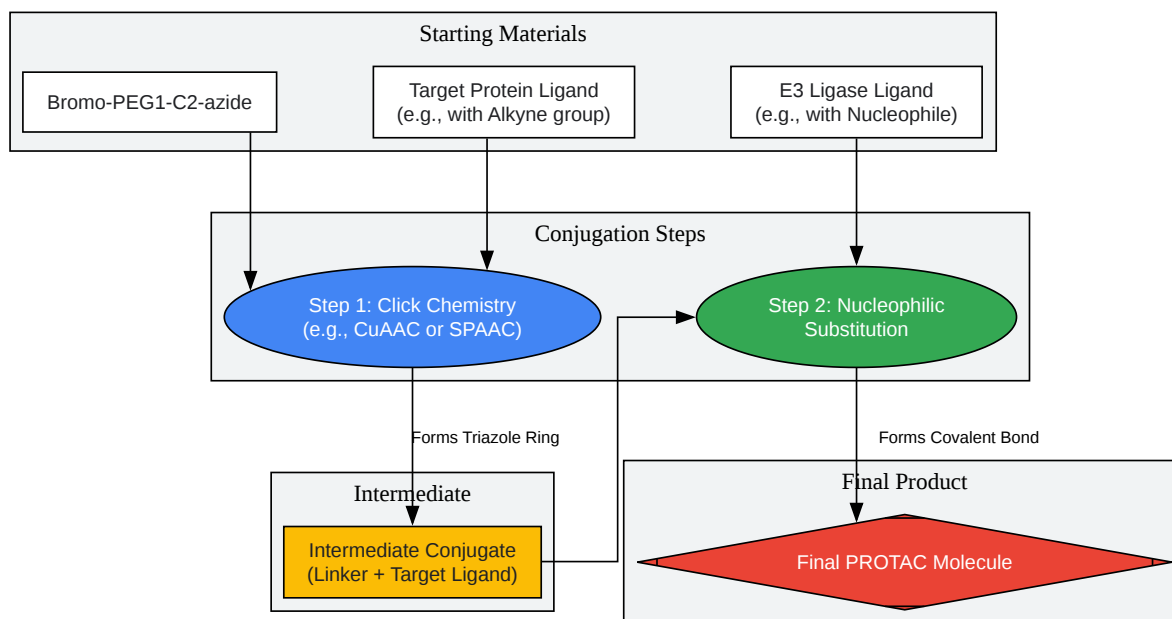
Applications in Drug Development

The primary application of **Bromo-PEG1-C2-azide** is in the construction of PROTACs. PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins implicated in disease.

A PROTAC molecule consists of three parts:

- A ligand that binds to a target protein.
- A ligand that recruits an E3 ubiquitin ligase.
- A linker that connects the two ligands.

Bromo-PEG1-C2-azide serves as this critical linker. The workflow below illustrates its role in assembling a PROTAC molecule.



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PROTAC Synthesis Workflow using **Bromo-PEG1-C2-azide**.

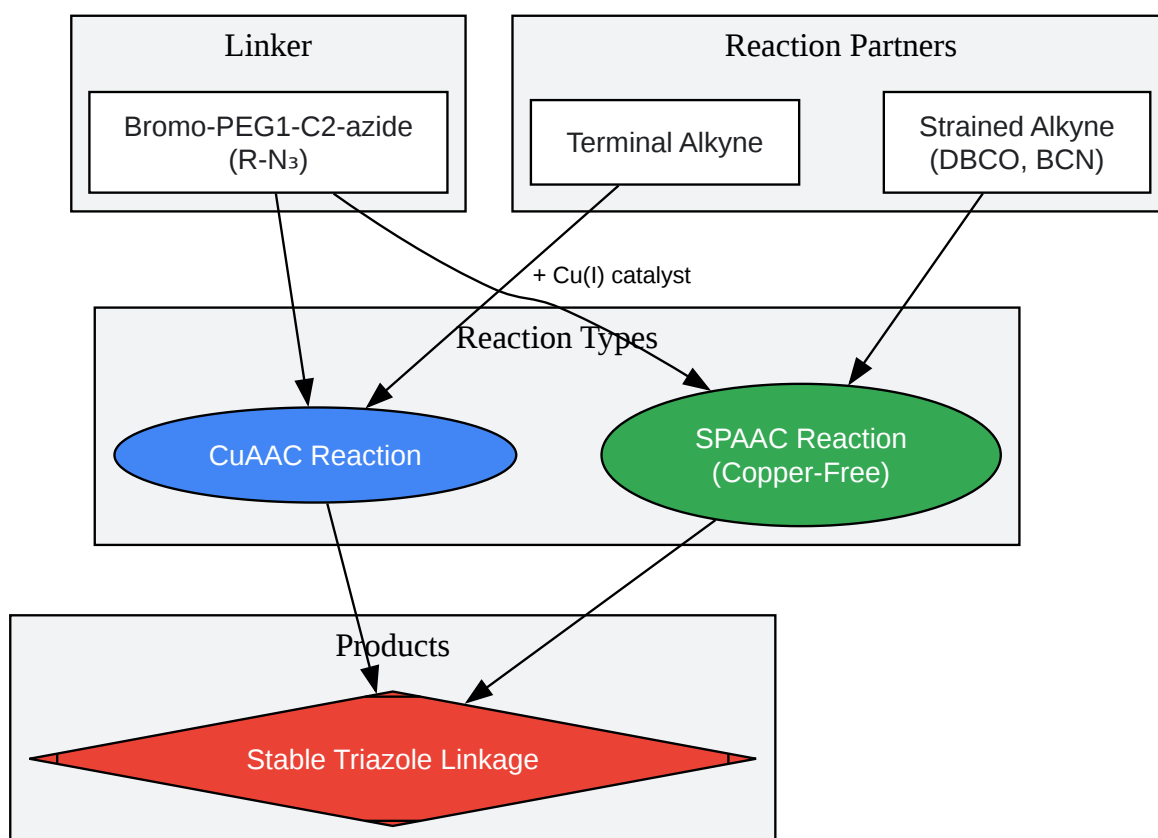
Core Reactivity: Click Chemistry

The azide moiety of **Bromo-PEG1-C2-azide** enables its participation in highly efficient azide-alkyne cycloaddition reactions. This is a cornerstone of its utility. There are two primary variants of this reaction.

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable 1,4-disubstituted triazole ring. While highly efficient, the potential cytotoxicity of copper can limit its use in living systems.

- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** This is a copper-free alternative that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The inherent ring strain of these molecules allows them to react readily with azides without the need for a catalyst, making this method suitable for bioconjugation in living cells.

The diagram below outlines these reactive pathways.



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Click Chemistry reactions involving **Bromo-PEG1-C2-azide**.

Experimental Protocols

While specific protocols must be optimized for individual reactants and desired products, the following provides a generalized methodology for bioconjugation using **Bromo-PEG1-C2-azide** via a CuAAC reaction.

Preparation of Stock Solutions

Proper preparation of stock solutions is critical to ensure reactant stability and concentration accuracy.

- **Bromo-PEG1-C2-azide** Stock: Based on solubility data, prepare a stock solution in an anhydrous organic solvent such as DMSO or DMF. For example, to create a 10 mM stock solution, dissolve 1.94 mg of **Bromo-PEG1-C2-azide** in 1 mL of DMSO.
- Storage: Once prepared, aliquot the stock solution into smaller volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When stored at -80°C, the solution can be used for up to 6 months.
- Solubility Tip: If solubility issues arise, gentle warming to 37°C or sonication can be employed to aid dissolution.

The following table provides volumes for preparing common stock concentrations.

Desired Concentration	Mass of Bromo-PEG1-C2-azide	Volume of Solvent
1 mM	1 mg	5.15 mL
5 mM	1 mg	1.03 mL
10 mM	1 mg	515 µL
1 mM	5 mg	25.77 mL
5 mM	5 mg	5.15 mL
10 mM	5 mg	2.58 mL

Table adapted from vendor-provided calculators.

Representative CuAAC Protocol

This protocol describes the conjugation of an alkyne-containing molecule to **Bromo-PEG1-C2-azide**.

Materials:

- **Bromo-PEG1-C2-azide**
- Alkyne-functionalized molecule of interest
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer)

Methodology:

- **Reactant Preparation:** In a suitable reaction vessel, dissolve the alkyne-functionalized molecule (1 equivalent) and **Bromo-PEG1-C2-azide** (1.1 to 1.5 equivalents) in the chosen solvent.
- **Catalyst Preparation:** In a separate tube, prepare a fresh solution of the copper catalyst. Add copper(II) sulfate (0.1 to 0.5 equivalents) followed by sodium ascorbate (0.5 to 2.0 equivalents). The ascorbate will reduce Cu(II) to the active Cu(I) species in situ.
- **Reaction Initiation:** Add the catalyst solution to the solution containing the azide and alkyne.
- **Incubation:** Allow the reaction to proceed at room temperature for 1 to 12 hours. The reaction progress can be monitored by an appropriate analytical method, such as LC-MS or TLC.
- **Purification:** Once the reaction is complete, the desired product can be purified from excess reagents and catalyst using standard chromatographic techniques (e.g., HPLC, column chromatography).

Note: This is a generalized protocol. The optimal stoichiometry, solvent, temperature, and reaction time should be determined empirically for each specific application. For SPAAC reactions, the protocol is simpler as it involves mixing the azide and the strained alkyne (e.g., DBCO-functionalized molecule) in a suitable solvent and allowing them to react without a catalyst.

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